molecular formula C22H28N6O3S B4131896 2-{4-[(bicyclo[2.2.1]hept-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

2-{4-[(bicyclo[2.2.1]hept-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B4131896
M. Wt: 456.6 g/mol
InChI Key: GSRNCNYVXKLELZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrido[2,3-d]pyrimidine derivatives involves multi-step chemical reactions starting from methylthio derivatives, followed by displacement reactions with piperazines and further modifications such as alkylation, acylation, sulfonylation, or addition of isocyanates to the piperazine nitrogen. These steps lead to a variety of derivatives with potential antibacterial activity, indicating a complex synthesis process that requires careful selection of starting materials and reaction conditions (Matsumoto & Minami, 1975).

Molecular Structure Analysis

The crystal structure analyses of derivatives of the compound reveal a supramolecular architecture formed through intermolecular hydrogen-bonding interactions and π–π stacking. These structural features contribute to the stability and properties of the compound, demonstrating the importance of molecular structure analysis in understanding the behavior of such complex molecules (Guangbo Zhang et al., 2011).

Chemical Reactions and Properties

These compounds exhibit a variety of chemical reactions, including displacement reactions, alkylation, acylation, and more, leading to a wide range of derivatives with different properties. The reactivity of the piperazine nitrogen atom plays a crucial role in these transformations, highlighting the compound's versatile chemical behavior (Matsumoto & Minami, 1975).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are influenced by the compound's molecular geometry and intermolecular interactions. The detailed crystal structure analysis provides insights into the compound's physical properties, which are critical for its potential applications and handling (Guangbo Zhang et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are closely related to the compound's molecular structure and functional groups. The ability to undergo a variety of chemical reactions makes this class of compounds particularly interesting for further chemical modifications and potential applications in various fields (Matsumoto & Minami, 1975).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given its complex structure, it could be interesting to explore its synthesis and activity further .

properties

IUPAC Name

2-[4-(2-bicyclo[2.2.1]heptanylcarbamothioyl)piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3S/c1-2-26-12-16(20(30)31)18(29)15-11-23-21(25-19(15)26)27-5-7-28(8-6-27)22(32)24-17-10-13-3-4-14(17)9-13/h11-14,17H,2-10H2,1H3,(H,24,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRNCNYVXKLELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4CC5CCC4C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(bicyclo[2.2.1]hept-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-{4-[(bicyclo[2.2.1]hept-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-{4-[(bicyclo[2.2.1]hept-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 4
2-{4-[(bicyclo[2.2.1]hept-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 5
2-{4-[(bicyclo[2.2.1]hept-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 6
2-{4-[(bicyclo[2.2.1]hept-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

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